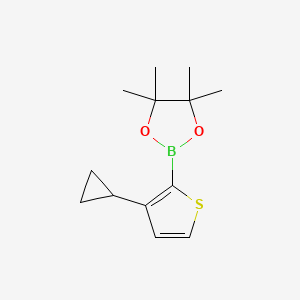

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants used, the type of reaction, and the physical conditions required for the reaction .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The cyclopropylthiophene moiety of starbld0010944 has garnered interest for its potential in pharmaceutical applications. The unique structure of this compound, particularly the cyclopropyl group, is known to enhance pharmaceutical properties, leading to the development of new biologically active compounds. This compound has been utilized in the synthesis of derivatives with various biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .

Material Sciences

In the realm of material sciences, derivatives of thiophene, such as starbld0010944, have been widely used. The compound’s ability to undergo Suzuki–Miyaura cross-coupling makes it valuable for creating new materials with specific electronic properties. These materials can be used in the development of organic semiconductors, conductive polymers, and other advanced materials with applications in electronics and nanotechnology .

Agrochemistry

Starbld0010944 has applications in agrochemistry due to its thiophene core. Thiophene derivatives are known for their use in the synthesis of herbicides, insecticides, and fungicides. The compound’s reactivity allows for the creation of specialized molecules that can target specific pests or weeds, improving crop protection and yield .

Catalysis

The boron-containing moiety of starbld0010944 is significant in catalysis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling. This compound serves as a stable, readily prepared, and environmentally benign organoboron reagent, which is crucial for the broad application of this type of coupling in organic synthesis .

Synthesis of Cyclopropylthiophenes

Starbld0010944 is pivotal in the optimized synthesis of cyclopropylthiophenes and their derivatives. These derivatives are important due to their reactivity and potential to form new combinations leading to novel biologically active compounds. The compound provides a scalable approach to synthesize a variety of cyclopropylthiophene derivatives from commercially available materials .

Organic Electronics

The compound’s utility extends to organic electronics, where its derivatives are used in the production of organic light-emitting diodes (OLEDs), solar cells, and transistors. The thiophene ring is a common building block in the molecular design of organic electronic devices due to its excellent charge transport properties .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-10(7-8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGGEKVAYXXDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)

![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)